molecular formula C10H8ClNO2S B12912760 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one CAS No. 89660-84-4

5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one

Cat. No.: B12912760
CAS No.: 89660-84-4
M. Wt: 241.69 g/mol
InChI Key: WSPPKLBRLPEMEO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The root structure is an isoxazol-3(2H)-one ring, a five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively, with a ketone group at position 3. Substituents include a methylthio group (-SCH2-) at position 5 of the isoxazole ring, which is further bonded to a 4-chlorophenyl moiety. The molecular formula C10H8ClNO2S corresponds to a molecular weight of 241.69 g/mol , as confirmed by high-resolution mass spectrometry.

X-ray Crystallographic Analysis of Molecular Geometry

While X-ray crystallographic data for 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one is not explicitly available in the provided sources, structural insights can be inferred from related isoxazole derivatives. For example, a study on analogous compounds revealed that the isoxazole ring adopts a planar conformation, with bond lengths of 1.39 Å for C–N and 1.36 Å for C–O. The 4-chlorophenyl group likely exhibits a dihedral angle of ~30° relative to the isoxazole plane, minimizing steric hindrance while maintaining conjugation with the thioether linker. The methylthio group (-SCH2-) adopts a staggered conformation to reduce van der Waals repulsions.

Comparative Analysis with Related Isoxazole Derivatives

The structural and electronic features of 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one are distinct from other isoxazole analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
5-(4-Chlorophenyl)isoxazol-3(2H)-one C9H6ClNO2 195.61 4-chlorophenyl at position 5
2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole C15H11ClN2OS 302.80 4-chlorophenylmethylsulfanyl, phenyl
5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one C10H8ClNO2S 241.69 4-chlorophenylthio-methyl at position 5

The presence of the thioether (-S-) linker in 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one enhances lipophilicity compared to oxygen-linked analogs, as evidenced by its higher logP value. Additionally, the chloro substituent at the para position of the phenyl ring stabilizes the molecule through resonance effects, unlike meta-substituted derivatives.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (DMSO-d6): A singlet at δ 7.91 ppm corresponds to the methine proton (H-4) of the isoxazole ring. The methylene group (-CH2-S-) appears as a triplet at δ 4.12 ppm (J = 7.2 Hz), while aromatic protons of the 4-chlorophenyl group resonate as doublets at δ 7.72 ppm (H-2, H-6) and δ 7.37 ppm (H-3, H-5).
  • 13C NMR: The carbonyl carbon (C-3) of the isoxazolone ring resonates at δ 169.29 ppm. The quaternary carbon (C-5) of the isoxazole appears at δ 96.55 ppm, while the 4-chlorophenyl carbons exhibit signals between δ 128.91–137.62 ppm.

Infrared (IR) Spectroscopy:
Strong absorption bands at 1710 cm⁻¹ (C=O stretch) and 1569 cm⁻¹ (C=N stretch) confirm the isoxazolone scaffold. The C–S stretching vibration appears at 692 cm⁻¹ , consistent with thioether linkages.

Mass Spectrometry:
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 242.05 [M+H]⁺ , matching the theoretical mass of 241.69 g/mol. Fragmentation patterns include loss of the 4-chlorophenylthio group (m/z 109.02) and subsequent cleavage of the isoxazole ring.

Computational Modeling of Electronic Structure (DFT, Hirshfeld Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G+(d,p) level provide insights into the electronic structure:

  • The HOMO (-6.32 eV) is localized on the isoxazole ring and thioether linker, while the LUMO (-2.15 eV) resides on the 4-chlorophenyl group, indicating charge-transfer potential.
  • Hirshfeld surface analysis predicts intermolecular interactions dominated by H···Cl (24.7%), H···O (18.3%), and H···S (12.9%) contacts, stabilizing the crystal lattice.
  • Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the sulfur atom and the σ* antibonding orbital of the C–Cl bond, contributing to the molecule’s stability.

The dipole moment of 4.78 Debye suggests moderate polarity, aligning with its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Properties

CAS No.

89660-84-4

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C10H8ClNO2S/c11-7-1-3-9(4-2-7)15-6-8-5-10(13)12-14-8/h1-5H,6H2,(H,12,13)

InChI Key

WSPPKLBRLPEMEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NO2)Cl

Origin of Product

United States

Preparation Methods

Isoxazol-3(2H)-one Core Synthesis

The isoxazol-3(2H)-one ring is typically synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds or their equivalents.

  • Hydroxylamine Reaction with α-Chlorobenzoylacetate Derivatives : According to studies on isoxazole chemistry, 3-(o-chlorophenyl)isoxazol-5-one derivatives can be prepared by reacting ethyl o-chlorobenzoylacetate with hydroxylamine hydrochloride in the presence of sodium methoxide in methanol, yielding the isoxazol-5-one ring in high yield (~81%).

  • Cyclization via Brominated Chalcones : Another approach involves the reaction of brominated chalcones with hydroxylamine to form isoxazole rings through nucleophilic addition and ring closure mechanisms. This method has been demonstrated for related isoxazole derivatives, yielding moderate to good yields (~42%).

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to form isoxazol-3(2H)-one Hydroxylamine hydrochloride, sodium methoxide, methanol, reflux ~81 From ethyl o-chlorobenzoylacetate
2 Formation of 5-chloro intermediate Chlorination or halogenation of isoxazole Variable Precursor for nucleophilic substitution
3 Nucleophilic substitution with 4-chlorophenylthiolate Sodium hydride, 4-chlorophenylthiol, THF, reflux 65-75 Displacement of 5-chloro group
4 Purification Column chromatography or recrystallization - Ensures high purity and yield

Detailed Research Findings and Analysis

  • Yield and Purity : The cyclization step to form the isoxazol-3(2H)-one ring generally provides high yields (~80%) with good purity, as confirmed by IR and NMR spectral data showing characteristic isoxazole ring vibrations and chemical shifts.

  • Nucleophilic Substitution Efficiency : The substitution of the 5-chloro group by the (4-chlorophenyl)thiolate proceeds efficiently under basic conditions, with yields reported in the range of 65-75%. The reaction benefits from the good leaving ability of chlorine and the nucleophilicity of the thiolate anion.

  • Spectroscopic Confirmation : The final product exhibits characteristic IR absorptions for the isoxazol-3(2H)-one ring (around 1800 cm^-1 for the lactone carbonyl) and aromatic C-Cl stretches (~1020 cm^-1). NMR data confirm the substitution pattern and purity.

  • Reaction Conditions Optimization : Reaction times, temperature, and base choice significantly affect yields. Reflux in dry THF with sodium hydride is preferred for nucleophilic substitution to ensure complete conversion and minimize side reactions.

Comparative Data Table of Related Isoxazole Syntheses

Compound Starting Material Key Reagents/Conditions Yield (%) Reference
3-(o-chlorophenyl)isoxazol-5-one Ethyl o-chlorobenzoylacetate Hydroxylamine hydrochloride, NaOMe, MeOH, reflux 81
5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole Brominated chalcone Hydroxylamine, base, column chromatography 42
5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one 5-chloroisoxazole + 4-chlorophenylthiolate NaH, THF, reflux 65-75

Chemical Reactions Analysis

Types of Reactions

5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one typically involves the reaction of 4-chlorobenzenethiol with an isoxazole precursor. This process may require specific catalysts and solvents to achieve high yields and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its functionalization in research applications.

Chemistry

5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules and can participate in various chemical transformations.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Isoxazole derivatives have shown antibacterial and antifungal properties. A study reported that derivatives with halogen substituents demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.
  • Trypanocidal Activity : Certain isoxazole derivatives have been shown to inhibit the growth of Trypanosoma cruzi, responsible for Chagas disease. Compounds with electron-withdrawing groups like nitro and chloro significantly improved activity, achieving IC50 values below 10 µM.

Medicine

The compound is under investigation for its potential therapeutic applications. Its unique structural features suggest it may interact with specific molecular targets, possibly inhibiting certain enzymes or receptors involved in disease pathways.

Industry

In industrial applications, 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one is employed as an intermediate in the synthesis of new materials and other valuable compounds.

Antimicrobial Properties Study

A focused study on the antimicrobial properties of isoxazole derivatives found that compounds with halogen substituents exhibited enhanced antibacterial effects against various pathogenic strains. The study highlighted the importance of structural modifications in improving biological activity.

CompoundMIC (µg/mL)
This compoundTBD
Nitroisoxazole A5
Nitroisoxazole BTBD

Trypanocidal Activity Research

In a study assessing trypanocidal activity, several isoxazole derivatives were screened for their effectiveness against T. cruzi. The results indicated that compounds with electron-withdrawing groups significantly enhanced activity.

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Nitroisoxazole A1.13161
Nitroisoxazole B3.326.4

Mechanism of Action

The mechanism of action of 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related molecules (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data
Target Compound Isoxazol-3(2H)-one ((4-Chlorophenyl)thio)methyl N/A N/A N/A
5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i) 1,2,3-Thiadiazole 4-Chlorophenylthio, phenyl 87–88 67 $^1$H NMR: δ 7.38–7.55 (m, 7H), 7.96 (d, $J = 7.0$ Hz, 2H)
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) Benzoxazol-triazole-thione 4-Chlorophenyl, 3-methylphenyl N/A N/A IR: 3390 (NH), 1243 (C=S); $^1$H NMR: δ 9.55 (s, 1H), 6.86–7.26 (m, 12H)
5-Chloro-2-methyl-2H-isothiazol-3-one Isothiazol-3-one Chloro, methyl N/A N/A CAS 26172-55-4; exists as a 3:1 mixture with 2-methyl-2H-isothiazol-3-one
Key Observations:

Core Heterocycle Differences: The isoxazolone core (target compound) differs from thiadiazole (6i), benzoxazol-triazole-thione (6h), and isothiazolone () in ring composition and electronic properties.

Substituent Effects :

  • The 4-chlorophenylthio group in the target compound and 6i introduces steric bulk and electron-withdrawing effects, which may influence π-π stacking interactions or binding to biological targets. In contrast, 6h combines a benzoxazol group with a triazole-thione, offering multiple hydrogen-bonding sites .

Synthetic Accessibility: Compound 6i was synthesized in 67% yield via a route similar to its analogs, suggesting feasible scalability for chlorophenylthio-containing heterocycles . No yield data are provided for 6h or the isothiazolone mixture, but crystallization from dimethylformamide (DMF) for 6h indicates moderate solubility in polar aprotic solvents .

Spectral and Analytical Data

  • NMR Trends :
    • Aromatic protons in 6i and 6h appear between δ 6.86–7.96, typical for chloro-substituted aryl groups. The target compound’s methylene group adjacent to sulfur would likely resonate near δ 4.0–5.0, based on analogous thioether signals .
  • IR and Mass Spectrometry :
    • The C=S stretch in 6h (1243 cm$^{-1}$) and NH absorption (3390 cm$^{-1}$) highlight functional groups absent in the target compound, which would instead show C=O (isoxazolone) and C-S vibrations .

Biological Activity

5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one is a synthetic compound belonging to the isoxazole family, known for its diverse biological activities. Isoxazoles have gained attention in medicinal chemistry due to their potential applications in drug development. The unique structure of this compound, characterized by the presence of a thioether linkage and a chloro group, suggests it may exhibit significant biological activity.

  • Molecular Formula : C10H8ClNO2S
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 13279311

The biological activity of 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one can be attributed to its ability to interact with various biological targets. The presence of the chloro group and the thioether linkage may enhance its binding affinity to enzymes or receptors, potentially leading to the modulation of specific biological pathways.

Biological Activity

Recent studies have indicated that compounds within the isoxazole family, including 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one, exhibit a range of biological activities:

  • Antimicrobial Activity : Isoxazoles have been reported to possess antibacterial and antifungal properties. For instance, derivatives with similar structures have shown effective inhibition against various pathogenic strains.
  • Trypanocidal Activity : Research has highlighted that certain isoxazole derivatives can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that nitroisoxazole derivatives exhibited potent trypanocidal effects, suggesting that similar mechanisms might be applicable to 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one .
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that certain isoxazole derivatives inhibit trypanothione reductase, essential for T. cruzi metabolism .

Study on Antimicrobial Properties

A recent investigation into the antimicrobial activity of isoxazole derivatives found that compounds with halogen substituents, such as chlorine, exhibited enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain derivatives, indicating strong antibacterial potential .

Trypanocidal Activity Research

In a focused study on trypanocidal activity, several isoxazole derivatives were screened for their ability to kill amastigote forms of T. cruzi. The results showed that compounds with electron-withdrawing groups like nitro and chloro significantly improved activity, with some derivatives achieving IC50 values below 10 µM .

CompoundIC50 (µM)Selectivity Index
5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-oneTBDTBD
Nitroisoxazole Derivative A1.13161
Nitroisoxazole Derivative B3.326.4

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one, and how can reaction yields be optimized?

  • Methodology : The compound’s synthesis likely involves thiol-alkylation or nucleophilic substitution between 4-chlorobenzenethiol and a halogenated isoxazolone precursor. Optimization steps include controlling reaction temperature (e.g., 60–80°C), using polar aprotic solvents (e.g., DMF or acetonitrile), and catalysts like K₂CO₃ to enhance nucleophilicity. Purification via column chromatography with ethyl acetate/hexane gradients is recommended. For analogous compounds, yields improved from ~40% to 65% by adjusting stoichiometric ratios and reaction time .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data inconsistencies be resolved?

  • Methodology :

  • 1H/13C NMR : Confirm the isoxazolone ring (δ ~6.5–7.0 ppm for isoxazolone protons) and 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons). Discrepancies in splitting patterns may arise from tautomerism or impurities; deuterated DMSO is ideal for resolving exchangeable protons .
  • IR Spectroscopy : Key peaks include C=O (1680–1700 cm⁻¹), C=N (1480–1500 cm⁻¹), and S–C (600–700 cm⁻¹). Overlapping bands can be deconvoluted using software like OMNIC .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+ or [M–Cl]+ fragments. Cross-validate with X-ray crystallography if crystal growth is feasible .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), heat (40–60°C), and light (UV/visible). Monitor degradation via HPLC every 24–72 hours. For related isoxazolones, degradation products include hydrolyzed isoxazolone rings and oxidized thioether linkages; stabilization with desiccants (e.g., silica gel) is critical .

Advanced Research Questions

Q. What strategies are recommended for elucidating the reaction mechanism of 5-(((4-chlorophenyl)thio)methyl)isoxazol-3(2H)-one in biological or catalytic systems?

  • Methodology :

  • Kinetic Studies : Use pseudo-first-order conditions to isolate rate dependencies on substrate concentration. For enzyme inhibition, measure IC₅₀ values with dose-response curves.
  • Isotopic Labeling : Introduce ¹⁸O or ³⁵S labels to track bond cleavage/formation. For example, ³⁵S-labeled thioether groups can clarify metabolic pathways .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps .

Q. How can contradictions in bioactivity data (e.g., conflicting IC₅₀ values) be addressed?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Solvent Effects : Test DMSO vs. ethanol solubility; DMSO >1% can artifactually suppress activity.
  • Metabolite Interference : Use LC-MS to differentiate parent compound effects from metabolites. For example, oxidation of the thioether to sulfoxide may alter bioactivity .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodology :

  • Abiotic Studies : Evaluate hydrolysis (pH 4–9 buffers), photolysis (UV-A/B lamps), and sorption (soil/water partition coefficients). For related chlorophenyl derivatives, hydrolysis half-lives range from 2–14 days .
  • Biotic Studies : Use OECD 301D respirometry to assess microbial degradation. Monitor metabolites via GC-MS.
  • Ecotoxicology : Test acute toxicity (Daphnia magna LC₅₀) and chronic effects (algae growth inhibition) .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery or materials science?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Modify the thioether linker (e.g., replace S with O or Se) and compare bioactivity. For isoxazolones, elongation of the alkyl chain increased antifungal potency by 3-fold .
  • Polymer Compatibility : Assess thermal stability (TGA) and solubility parameters (Hansen solubility spheres) for copolymerization applications .

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